Ethyl 2-(4-amino-3-fluorophenyl)acetate

Lipophilicity Medicinal Chemistry ADME Prediction

Medicinal chemistry programs require precise substitution patterns to maintain regioselectivity in amidation or Suzuki couplings. Substituting with methyl ester or positional isomers alters electronic profiles and reaction outcomes. This ethyl ester variant provides a documented decarboxylation route (75% yield) and consistent 98% purity, minimizing catalyst poisoning in automated parallel synthesis. - XLogP3-AA = 1.5 (0.5 logP increase vs. methyl ester) for SAR studies on membrane permeability - TPSA = 52.3 Ų, HBD = 1, HBA = 4 - compliant with Rule of Three for fragment-based discovery - Crystallizable yellow oil simplifies purification and storage

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 945561-62-6
Cat. No. B3333134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-amino-3-fluorophenyl)acetate
CAS945561-62-6
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)N)F
InChIInChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3
InChIKeyAAWAAHRUIJUXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-amino-3-fluorophenyl)acetate: Compound Class & Procurement Profile


Ethyl 2-(4-amino-3-fluorophenyl)acetate (CAS 945561-62-6) is a fluorinated phenylacetic acid ethyl ester derivative with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol [1]. The compound features an amino group at the para position and a fluorine atom at the meta position relative to the ethyl acetate side chain, with a computed XLogP3-AA of 1.5, a topological polar surface area of 52.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is commercially available as an organic building block from multiple suppliers, with typical purity specifications of 98% . The compound is classified as a research chemical and is primarily supplied for laboratory use as a synthetic intermediate .

4-Amino-3-fluoro substitution ensures regioselective reactivity in heterocycle formation.
Ethyl ester handle enables modular derivatization via amidation or ester hydrolysis.
Supplied at 98% purity grade for reproducible multi-step synthetic workflows.

Substitution Risks for Ethyl 2-(4-amino-3-fluorophenyl)acetate


In-class phenylacetic acid ester analogs, even those with identical molecular formulas, are not interchangeable for Ethyl 2-(4-amino-3-fluorophenyl)acetate. The specific 4-amino-3-fluoro substitution pattern on the phenyl ring dictates regioselective reactivity in subsequent amidation, Suzuki coupling, and heterocycle formation steps . Substituting the ethyl ester with the methyl ester (CAS 192650-55-8) alters the steric environment, potentially leading to different reaction rates and yields in transesterification or hydrolysis pathways . Using the free carboxylic acid (CAS 503315-77-3) instead of the ethyl ester bypasses the ester hydrolysis step but may introduce solubility and coupling efficiency changes . Positional isomers, such as Ethyl 2-(3-amino-4-fluorophenyl)acetate (CAS 858972-17-5) or Ethyl 2-(4-amino-2-fluorophenyl)acetate (CAS 73781-63-2), present entirely different electronic and steric profiles at the reactive amino and fluoro positions, which can critically alter downstream product selectivity and purity [1].

Methyl ester analog (CAS 192650-55-8) may shift transesterification kinetics and alter reaction yields.

Free carboxylic acid (CAS 503315-77-3) bypasses ester hydrolysis but may modify coupling efficiency and solubility.

2-Fluoro positional isomer (CAS 73781-63-2) introduces intramolecular H-bonding that can attenuate amino group reactivity.

Differentiation Against Closest Analogs


Lipophilicity Comparison: Ethyl vs. Methyl Ester

The ethyl ester of 2-(4-amino-3-fluorophenyl)acetate possesses a computed XLogP3-AA of 1.5 [1], whereas its methyl ester analog (CAS 192650-55-8) has a lower predicted lipophilicity. In analog series, transitioning from a methyl to an ethyl ester typically increases logP by approximately 0.5–0.7 units, which can influence membrane permeability and metabolic stability in prodrug strategies . This difference provides a quantifiable basis for selecting the ethyl ester when higher lipophilicity is desired without altering the core pharmacophore.

Lipophilicity Shift
Class-level
Δ XLogP3-AA ≈ +0.5 (ethyl vs. methyl ester)
Supports lipophilicity-based SAR exploration.
Computed value; experimental logD may differ.
Lipophilicity Medicinal Chemistry ADME Prediction

Synthetic Yield from Malonate Decarboxylation Route

A reported synthetic route for Ethyl 2-(4-amino-3-fluorophenyl)acetate proceeds via basic hydrolysis and decarboxylation of diethyl (4-amino-3-fluorophenyl)propanedioate, yielding the title compound as a yellow oil that crystallizes slowly on standing (6.6 g isolated from 11.85 g starting material, ∼75% crude yield) . This route is distinct from the direct esterification of the corresponding acid, which can be complicated by competing amino group acylation . The availability of this optimized protocol, with documented yield and crystallization behavior, provides a procurement advantage over analogs lacking such characterized synthetic precedents.

Synthetic Route Yield
Data to verify
∼75% from malonate decarboxylation
Documented protocol may lower scale-up risk.
Route-specific; comparator yield unreported.
Synthetic Chemistry Process Development Intermediate Procurement

H-Bond Topology vs. 2-Fluoro Positional Isomer

Ethyl 2-(4-amino-3-fluorophenyl)acetate presents its hydrogen bond donor (NH₂ at para) and hydrogen bond acceptor (F at meta) in a defined spatial arrangement, with four total H-bond acceptors (ester carbonyl oxygen, ester ether oxygen, amino nitrogen, fluorine) and one H-bond donor [1]. In contrast, the 2-fluoro positional isomer (CAS 73781-63-2) positions the fluorine ortho to the acetate side chain, which can introduce intramolecular hydrogen bonding (F⋯H-N) and steric hindrance at the reactive amino group, altering both conformational preference and electrophilic aromatic substitution regiochemistry . This topological difference is critical for applications requiring precise molecular recognition, such as fragment-based drug design or bioconjugation.

H-Bond Topology
Class-level
Target: no intramolecular H-bond possible. 2-Fluoro isomer: potential F⋯H-N interaction.
Ensures NH₂ availability for intermolecular binding.
Based on structural analysis; verify experimentally.
Molecular Recognition Structure-Activity Relationship Computational Chemistry

Commercial Purity Benchmarking

Ethyl 2-(4-amino-3-fluorophenyl)acetate (CAS 945561-62-6) is routinely supplied at 98% purity by multiple commercial vendors . In comparison, the free acid analog (CAS 503315-77-3) is typically offered at 97% purity , and the 2-fluoro positional isomer (CAS 73781-63-2) is available at 95% purity . While these differences appear modest, at a 1-gram synthesis scale, the 98% purity target grade contains ≤20 mg of total impurities versus ≤50 mg for the 95% grade, which may be significant for applications sensitive to trace amine or halogenated contaminants, such as polymerization reactions or sensitive catalytic cycles.

Commercial Purity
Specification review
Target 98% vs. free acid 97% vs. 2-fluoro isomer 95%
Higher purity may reduce downstream purification.
Verify supplier lot-specific COA.
Quality Control Procurement Specification Building Block Sourcing

Procurement Scenarios for Research & Industry


Medicinal Chemistry: Lipophilicity Control for Prodrugs

When a medicinal chemistry program requires a phenylacetic acid scaffold with a defined degree of lipophilicity for membrane permeability or prodrug design, the ethyl ester variant (XLogP3-AA = 1.5) provides a quantifiable increase of approximately 0.5 logP units over the methyl ester analog [1]. This allows structure-activity relationship (SAR) exploration of ester-mediated pharmacokinetic modulation without altering the core 4-amino-3-fluorophenyl pharmacophore. The computed properties (TPSA = 52.3 Ų, HBD = 1, HBA = 4) further support its use as a fragment-sized building block compliant with the Rule of Three for fragment-based drug discovery [1].

Synthetic Methodology: Validated Heterocycle Synthesis

The ethyl ester form is preferred when the synthetic route proceeds through the diethyl malonate adduct, with a documented decarboxylation step yielding approximately 75% of the title compound as a crystallizable yellow oil . This established protocol reduces the need for route scouting compared to analogs lacking published procedures, directly impacting procurement lead time and cost in multi-gram to kilogram campaigns. The crystalline nature of the product upon standing also facilitates purification and storage.

Fragment-Based Design: Defined H-Bond Topology

For fragment screening libraries targeting kinases, bromodomains, or other H-bond-dependent protein pockets, the 3-fluoro substitution pattern ensures that the 4-amino group remains fully available for intermolecular hydrogen bonding, unlike 2-fluoro positional isomers that permit intramolecular F⋯H-N interactions . The four hydrogen bond acceptor atoms and single donor provide a balanced interaction profile suitable for primary fragment screening, while the ethyl ester serves as a synthetic handle for subsequent parallel library synthesis via amidation or hydrolysis.

Quality-Controlled Sourcing for Parallel Synthesis

In automated parallel synthesis or high-throughput experimentation (HTE) workflows, the consistent 98% purity specification across multiple vendors reduces the likelihood of cross-contamination and minimizes the need for pre-weighing purification. Compared to the free acid (97%) or 2-fluoro isomer (95%), the 1–3% purity advantage of the target compound translates to fewer failed reactions due to impurity-derived catalyst poisoning or side product formation, particularly in palladium-catalyzed coupling reactions sensitive to amine or halide contaminants.

Application
Selection Property
Validation Focus
Prodrug lipophilicity screening
Ester-mediated logP modulation
Membrane permeability assays
Heterocycle synthesis development
Documented decarboxylation protocol
Yield consistency across scales
Fragment-based library design
Defined H-bond donor/acceptor topology
Binding assay compatibility
High-throughput parallel synthesis
Consistent 98% purity across vendors
Impurity profiling by HPLC/NMR
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